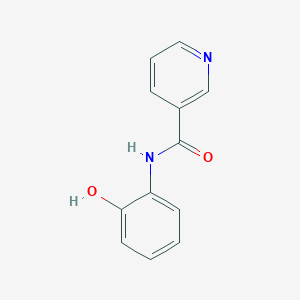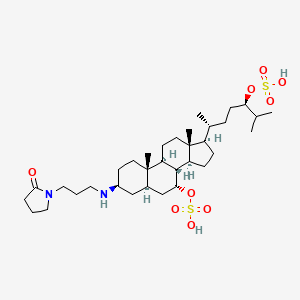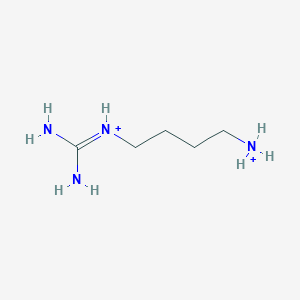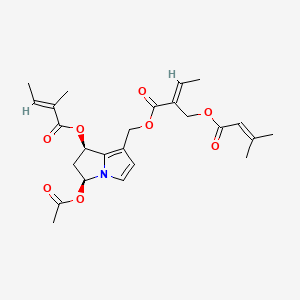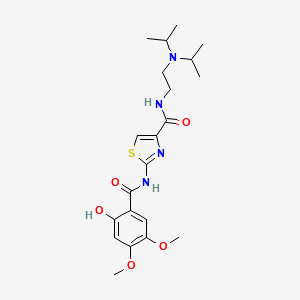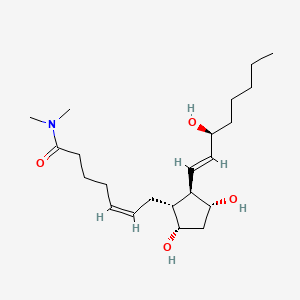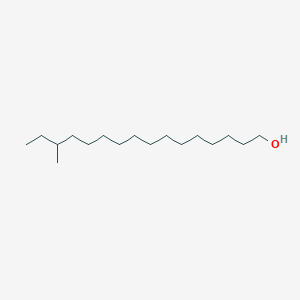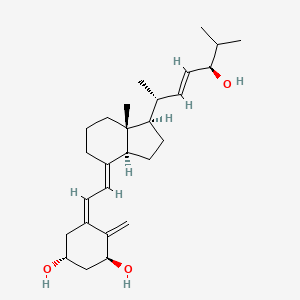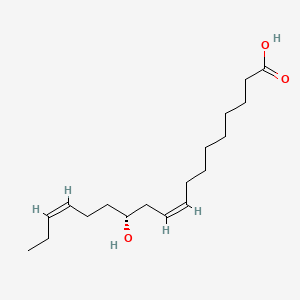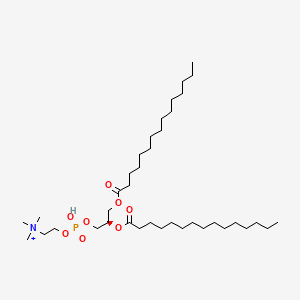
4-Methyl-2-heptene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(e)-4-Methyl-2-heptene belongs to the class of organic compounds known as unsaturated aliphatic hydrocarbons. These are aliphatic Hydrocarbons that contains one or more unsaturated carbon atoms. These compounds contain one or more double or triple bonds (e)-4-Methyl-2-heptene is considered to be a practically insoluble (in water) and relatively neutral molecule (e)-4-Methyl-2-heptene has been primarily detected in saliva.
(E)-4-Methyl-2-heptene is a hydrocarbon.
Applications De Recherche Scientifique
Application in Flavor and Fragrance Chemistry
4-Methyl-2-heptene, a derivative of heptene, plays a significant role in flavor and fragrance chemistry. For instance, 5-methyl-(E)-2-hepten-4-one, a related compound, is a key hazelnut odorant. Its concentration is significantly higher in roasted hazelnut oil compared to unroasted oil, suggesting that thermal treatment enhances its formation from precursors present in hazelnuts (Pfnuer et al., 1999). Additionally, compounds like 6-methyl-5-hepten-2-one, formed by the ozonolysis of vegetation surfaces, have been identified as contributors to the atmospheric presence of acetone and other volatiles (Fruekilde et al., 1998).
Role in Polymer Science
In polymer science, this compound derivatives are involved in specific polymerization processes. For example, the copolymerization of 2-butene with 3-heptenes and 4-methyl-2-pentenes using Ziegler-Natta catalysts demonstrates the potential of these compounds in creating polymers with unique properties (Otsu et al., 1979).
Involvement in Atmospheric Chemistry
This compound and its derivatives are involved in atmospheric chemical reactions. The gas-phase reactions of these compounds with hydroxyl radicals have been studied to understand their behavior in atmospheric oxidation processes (O'rji & Stone, 1992). Such research is essential for understanding the formation and behavior of atmospheric pollutants.
Importance in Organic Synthesis
These compounds are also significant in organic synthesis. For example, (Z)-7-Nitro-3-heptene has been used as a central intermediate in the synthesis of jasmone, methyl jasmonate, and γ-jasmolactone, important components of jasmine fragrance (Ballini et al., 1989).
Photoreaction Studies
Studies on the photoreactions of compounds like 4-methylenebicyclo[3,2,0]hept-2-enes provide insights into the behavior of heptene derivatives under light exposure, which is crucial for understanding their stability and applications in various fields (Hamer & Wills, 1973).
Propriétés
Numéro CAS |
3404-56-6 |
|---|---|
Formule moléculaire |
C8H16 |
Poids moléculaire |
112.21 g/mol |
Nom IUPAC |
(E)-4-methylhept-2-ene |
InChI |
InChI=1S/C8H16/c1-4-6-8(3)7-5-2/h4,6,8H,5,7H2,1-3H3/b6-4+ |
Clé InChI |
SVGLFIBXFVQUQY-GQCTYLIASA-N |
SMILES isomérique |
CCCC(C)/C=C/C |
SMILES |
CCCC(C)C=CC |
SMILES canonique |
CCCC(C)C=CC |
| 66225-17-0 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-5-[amino(nitramido)methylidene]azaniumyl-2-azaniumylpentanoate](/img/structure/B1238656.png)
